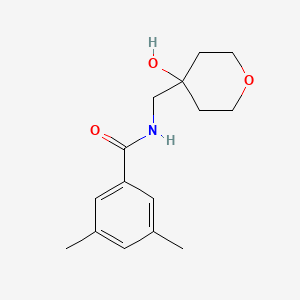
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethylbenzamide” is a complex organic molecule. It contains a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom . This ring is substituted with a hydroxyl group (OH) at the 4-position . The molecule also contains a benzamide group, which consists of a benzene ring attached to an amide group. The benzene ring is substituted with two methyl groups at the 3 and 5 positions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydropyran ring and the benzamide group. The tetrahydropyran ring would likely adopt a chair conformation, which is the most stable conformation for six-membered rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the hydroxyl group could potentially make the compound more polar and increase its solubility in water .科学的研究の応用
Antioxidant Activity
Thiazoles have been investigated for their antioxidant potential. The compound’s unique structure may contribute to scavenging free radicals and protecting cells from oxidative stress. Further studies are needed to explore its specific mechanisms and potential therapeutic applications .
Analgesic and Anti-Inflammatory Properties
Thiazole derivatives have shown promise as analgesic and anti-inflammatory agents. Researchers have explored their effects on pain pathways and inflammation regulation. Investigating this compound’s interactions with relevant receptors and pathways could provide valuable insights .
Antimicrobial and Antifungal Activity
Thiazoles exhibit antimicrobial and antifungal properties. Compounds related to our target molecule have been studied for their efficacy against bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi. These findings suggest potential applications in drug development .
Antiviral Potential
While more research is needed, thiazoles have been investigated as potential antiviral agents. Their ability to inhibit viral replication and entry mechanisms makes them interesting candidates for further exploration .
Diuretic Effects
Certain thiazole derivatives have diuretic properties. Investigating whether our compound affects renal function and fluid balance could reveal its suitability for managing conditions related to water retention .
Neuroprotective Properties
Thiazoles may play a role in neuroprotection. Researchers have explored their impact on neuronal health, synaptic transmission, and neurodegenerative diseases. Our compound’s structure warrants investigation in this context .
Antitumor and Cytotoxic Potential
Thiazoles have been studied as potential antitumor and cytotoxic agents. Their effects on cancer cell lines and tumor growth inhibition are areas of active research. Understanding the molecular pathways involved could lead to novel therapies .
Other Applications
Beyond the mentioned fields, thiazoles have diverse applications. They serve as building blocks for various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. Additionally, the thiazole ring naturally occurs in Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and nervous system function .
作用機序
将来の方向性
特性
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11-7-12(2)9-13(8-11)14(17)16-10-15(18)3-5-19-6-4-15/h7-9,18H,3-6,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRUARISITYLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2(CCOCC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

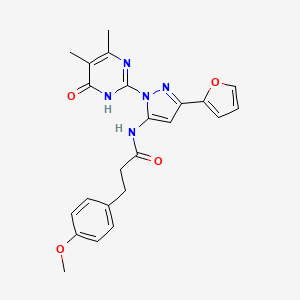
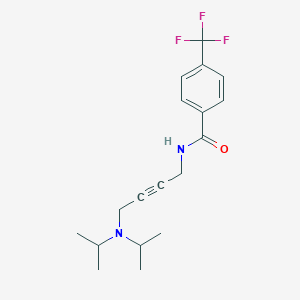

![ethyl N-({1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)carbamate](/img/structure/B2469898.png)
![N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![[5-[(4-Fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2469900.png)

![Phenyl N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-N-methylcarbamate](/img/structure/B2469902.png)
![3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2469903.png)
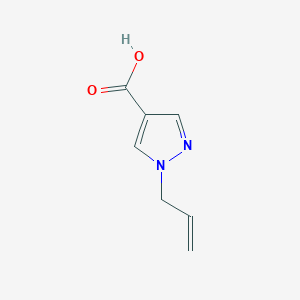
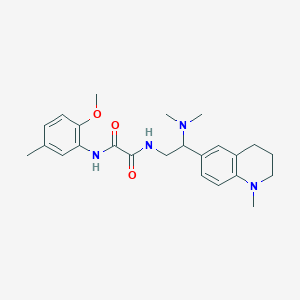
![(E)-N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2469908.png)
![4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2469912.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2469913.png)